N1-(2-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-(2-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
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Scientific Research Applications
Understanding Parkinson's Disease
Research indicates a possible connection between Parkinson's disease (PD) and the N-methylation of azaheterocyclic amines, akin to the structural components of N1-(2-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. Studies have found higher cerebrospinal fluid levels of N-methylated azaheterocyclic amines, including compounds structurally similar to N1-(2-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, in PD patients compared to controls. This suggests a link between N-methylation ability for azaheterocyclic amines and the pathogenesis of PD, offering a potential pathway for future PD research and therapeutic development (Aoyama et al., 2000) (Matsubara et al., 2002).
Advances in Medical Imaging
Compounds related to N1-(2-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide are utilized in medical imaging, particularly in PET scans for visualizing peripheral benzodiazepine receptors in the brain. For instance, 11C-PBR28 and 18F-FP-(+)-DTBZ, similar in structure and function, have shown promising results in imaging inflammation and vesicular monoamine transporter 2 (VMAT2) respectively, with adequate safety, biodistribution, and radiation dosimetry. These findings demonstrate the compound's potential in advancing neuroimaging techniques, aiding in the diagnosis and understanding of various neurological conditions (Brown et al., 2007) (Lin et al., 2010).
Oncology and Tumor Imaging
Related compounds have been investigated for their applications in oncology, particularly in imaging and therapy. For instance, sigma receptor scintigraphy with P-(123)I-MBA, similar to N1-(2-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, has shown potential in visualizing primary breast tumors, leveraging the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells. This approach could be instrumental in noninvasive assessments of tumor proliferation, contributing to the advancement of cancer diagnostics and treatment strategies (Caveliers et al., 2002).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-29-13-7-9-19-16-20(11-12-22(19)29)23(30-14-5-6-15-30)18-28-26(32)25(31)27-17-21-8-3-4-10-24(21)33-2/h3-4,8,10-12,16,23H,5-7,9,13-15,17-18H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESNWDADXPHFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide |
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